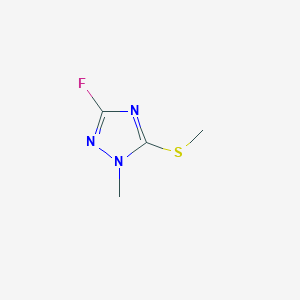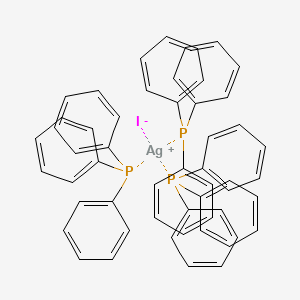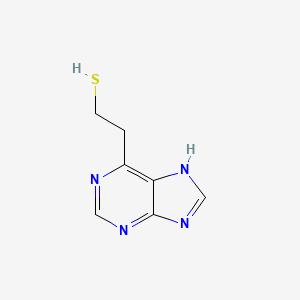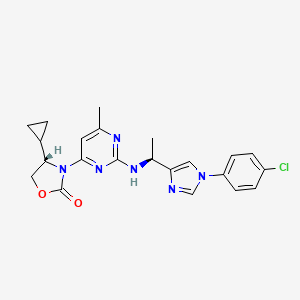![molecular formula C6H7N3 B13098279 2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
2,3-Dihydroimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of organic chemistry due to its unique structure and versatile reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin. The intermediate 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine is then treated with thionyl chloride, followed by cyclization in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2,3-Dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyrimidine core.
科学的研究の応用
2,3-Dihydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of signaling pathways like the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .
類似化合物との比較
2,3-Dihydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position and type of nitrogen atoms in the ring.
Imidazo[1,2-a]quinazolines: These compounds have an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core, which can alter their chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
2,3-dihydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2,4H,3,5H2 |
InChIキー |
RBOXDVARGKZQAZ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C=CC=NC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)









![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)

